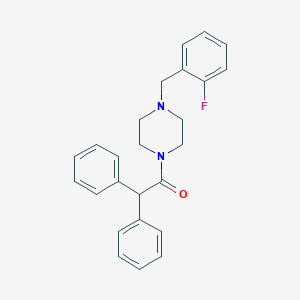
1-(4-Fluorobenzyl)-4,1'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-4,1'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in pharmacological research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4,1'-bipiperidine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anti-addictive properties. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4,1'-bipiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its antipsychotic properties. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in drug addiction. Additionally, it has been shown to reduce inflammation and pain in animal models, suggesting potential analgesic and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Fluorobenzyl)-4,1'-bipiperidine in lab experiments is its unique properties. It has been shown to exhibit a wide range of biological activities, making it a useful tool for studying the dopamine system and other neurotransmitter systems in the brain. However, one limitation of using 1-(4-Fluorobenzyl)-4,1'-bipiperidine is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(4-Fluorobenzyl)-4,1'-bipiperidine. One direction is to further investigate its potential use in treating drug addiction. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in drug addiction. Another direction is to investigate its potential use in treating other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method for 1-(4-Fluorobenzyl)-4,1'-bipiperidine involves the reaction of 4-Fluorobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The final product is obtained after purification by recrystallization.
Scientific Research Applications
1-(4-Fluorobenzyl)-4,1'-bipiperidine has been extensively studied for its potential use in pharmacological research. It has been shown to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in treating drug addiction and as a tool for studying the dopamine system in the brain.
properties
Product Name |
1-(4-Fluorobenzyl)-4,1'-bipiperidine |
|---|---|
Molecular Formula |
C17H25FN2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
InChI Key |
XRGPFLGAOBKDOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)


![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
methanone](/img/structure/B248757.png)

